molecular formula C8H14F2O2 B1527000 Butyl 2,2-difluorobutanoate CAS No. 1000339-45-6

Butyl 2,2-difluorobutanoate

Cat. No.: B1527000
CAS No.: 1000339-45-6
M. Wt: 180.19 g/mol
InChI Key: NAFILWBUFIKBOF-UHFFFAOYSA-N
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Description

However, structurally similar fluorinated esters are available for comparison, including Ethyl 2,2-difluorobutanoate () and Butyl 2,2-difluoroacetate (). These compounds share functional group similarities (ester linkages with difluorinated alkyl chains) but differ in alkyl chain length and substitution patterns.

Properties

IUPAC Name

butyl 2,2-difluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-3-5-6-12-7(11)8(9,10)4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFILWBUFIKBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717176
Record name Butyl 2,2-difluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-45-6
Record name Butyl 2,2-difluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of esters can vary widely depending on their specific chemical structure. Some esters might be readily absorbed through the skin, while others might require ingestion or inhalation. Once in the body, esters can be distributed to various tissues and are often metabolized by esterases, a type of enzyme that can break down esters into their constituent alcohol and carboxylic acid .

Biological Activity

Butyl 2,2-difluorobutanoate is a fluorinated ester with notable biological properties that have garnered interest in medicinal chemistry and drug design. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C8_8H14_{14}F2_2O2_2
  • Molar Mass : 180.19 g/mol
  • CAS Number : 1000339-45-6
  • Storage Conditions : 2-8°C
  • Irritant Classification : Yes

Fluorinated compounds like this compound exhibit unique reactivity due to the presence of fluorine atoms. These atoms enhance the compound's stability and alter its interactions with biological targets. The high electronegativity of fluorine can affect the compound's lipophilicity, pKa values, and hydrogen bonding capabilities, making it a valuable candidate in drug development .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes. For instance, structure–activity relationship (SAR) studies have shown that modifications to the ester moiety can significantly impact inhibitory potency against monoacylglycerol lipase (MAGL), a key enzyme in endocannabinoid metabolism. Compounds with similar structures have demonstrated IC50_{50} values in the nanomolar range, suggesting that this compound could possess comparable activity .

Cytokine Modulation

In vitro studies have also indicated that this compound can modulate cytokine secretion from immune cells. For example, fluorinated analogs have been shown to stimulate the secretion of TH1 and TH2 cytokines in human NKT cells when presented with CD1d/α-galactosylceramide complexes . This modulation suggests potential applications in immunotherapy or as anti-inflammatory agents.

Data Table: Biological Activity Overview

Activity Type Description Reference
Enzyme InhibitionPotential MAGL inhibitor with nanomolar potency
Cytokine SecretionInduces secretion of TH1 and TH2 cytokines in immune cells
StabilityEnhanced metabolic stability due to fluorination

Case Studies

  • Inhibition of MAGL : A study evaluated various esters for their inhibitory effects on MAGL. This compound was part of a series where structural modifications led to significant changes in potency. The findings suggest that this compound could be optimized for therapeutic use targeting endocannabinoid pathways .
  • Immunological Response : Another investigation focused on the interaction of fluorinated compounds with immune cells. This compound demonstrated the ability to activate iNKT cells effectively, leading to increased production of cytokines such as IFN-γ and IL-13. This response indicates its potential role in enhancing immune responses against tumors or infections .

Comparison with Similar Compounds

Research Findings and Limitations

  • Data Gaps: Direct experimental data for Butyl 2,2-difluorobutanoate (e.g., boiling point, solubility, reactivity) are absent in the provided evidence. Predictions must rely on extrapolation from analogues.
  • Comparative Trends: Longer alkyl esters (e.g., butyl) generally exhibit lower volatility and higher hydrophobicity than shorter-chain analogues (e.g., ethyl). Difluorination at the α-position typically increases acidity and resistance to oxidation compared to non-fluorinated esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butyl 2,2-difluorobutanoate
Reactant of Route 2
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